The compound 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine, referred to as BrIMPY, has garnered attention in scientific research due to its potential applications in medical imaging, particularly for the diagnosis of Alzheimer’s disease (AD). The development of imaging agents that can non-invasively detect amyloid plaques, which are hallmarks of AD, is crucial for early diagnosis and monitoring the progression of this neurodegenerative disorder. BrIMPY has been evaluated for its ability to bind to β-amyloid (Aβ) plaques, offering a promising avenue for both preclinical and clinical imaging1.
The synthesis of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine involves a multi-step process. A key step is the radioiodination of 2-(4′-bromophenyl)-imidazo[1,2-a]pyridine through an iododestannylation reaction using the corresponding trimethyltin derivative []. This reaction is typically carried out using no-carrier-added radioactive iodine (¹²⁵I or ¹²⁴I), which is introduced via electrophilic substitution at the desired position on the imidazo[1,2-a]pyridine ring.
The molecule exhibits a planar conformation between the phenyl ring and the imidazo[1,2-a]pyridine moiety []. This planarity is stabilized by the conjugation of the π-electron systems of both rings. The presence of bromine and iodine atoms introduces significant steric bulk to the molecule. These halogen atoms also contribute to the compound's lipophilicity, a property that can influence its binding affinity for Aβ plaques. Additionally, the presence of the imidazo[1,2-a]pyridine core provides opportunities for diverse intermolecular interactions, including π-π stacking and hydrogen bonding, which are crucial for its binding to biological targets.
Metal-catalyzed cross-coupling reactions: The bromine and iodine atoms can be substituted with other functional groups using palladium-catalyzed reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [, ]. This allows for the synthesis of a diverse library of compounds based on the 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine scaffold.
The primary application of BrIMPY is in the field of neurology, specifically for the imaging of Aβ plaques in Alzheimer’s disease. The ability of BrIMPY to selectively bind to these plaques and its successful use in animal models positions it as a potential tool for the early detection and monitoring of AD in humans. The tracer's properties make it suitable for both PET and SPECT imaging, which are critical techniques in the non-invasive study of brain pathology1.
Although not directly related to BrIMPY, a structurally similar compound, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, has been studied for its toxicological effects on mitochondrial respiration in rat tissues. This research provides insights into the potential side effects that structurally related compounds might have, emphasizing the importance of thorough toxicological evaluation of BrIMPY. The related compound was found to decrease the activity of complex I in the mitochondrial electron transport chain of heart, diaphragm, and psoas major muscles, suggesting it could accelerate age-related decline in mitochondrial function2. While this does not directly pertain to BrIMPY, it underscores the need for comprehensive studies on the safety and biological effects of such compounds.
Optimization of Imaging Properties: Future research should focus on optimizing the pharmacokinetic properties of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine for improved brain penetration, clearance, and signal-to-noise ratio in PET and SPECT imaging [].
Therapeutic Development: While its current application focuses on imaging, exploring the potential of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine and its derivatives as therapeutic agents for AD is promising []. This could involve investigating their ability to inhibit Aβ aggregation, promote plaque clearance, or modulate downstream signaling pathways involved in AD pathogenesis.
BrIMPY operates as a radioiodinated tracer that selectively labels Aβ plaques in the brain. The mechanism involves the no-carrier-added radioiodination of BrIMPY through an iododestannylation reaction from its corresponding trimethyltin derivative. This process allows for the creation of isotopes such as [125I]4b and [124I]4b, which can be used in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. The binding experiments in vitro, along with biodistribution studies, autoradiography, and in vivo stability studies, have demonstrated that BrIMPY has the necessary properties for effective imaging of Aβ plaques. The uptake pattern of BrIMPY in the brain tissue of an APP/PS1 mouse model, which simulates AD, showed a strong correlation with Aβ plaque pathology, as confirmed by ex vivo immunohistochemistry1.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5